![molecular formula C18H17F2NO2 B2680868 (E)-3-(4-fluoroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477889-14-8](/img/structure/B2680868.png)
(E)-3-(4-fluoroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-Fluoroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, also known as FAP, is an organic compound belonging to the class of propenones. It is a colorless liquid with a sweet smell, and is used in various scientific research applications. FAP is of interest due to its unique properties, which make it suitable for a variety of experiments and applications.
科学的研究の応用
Photophysical Properties and Solvatochromism
Studies have explored the photophysical properties of chalcone derivatives, highlighting the impact of solvent polarity on their absorption and fluorescence characteristics. These properties are crucial for applications in molecular sensors, optical materials, and understanding intramolecular charge transfer mechanisms. The research demonstrates that chalcone derivatives exhibit bathochromic shifts in their absorption and fluorescence spectra when transitioning from non-polar to polar solvents, indicating significant solvatochromic effects due to intramolecular charge transfer interactions. This behavior underscores their potential in designing materials with tunable optical properties for various scientific applications (Kumari et al., 2017).
Molecular Structure and Hyperpolarizability
Research into the molecular structure and hyperpolarizability of chalcone derivatives, including those similar to (E)-3-(4-fluoroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, has shown these compounds to have significant nonlinear optical (NLO) properties. These studies, employing techniques such as FT-IR and density functional methods, reveal the potential of these molecules in NLO applications due to their considerable first hyperpolarizability. Such findings are instrumental in the development of new materials for photonic and electro-optic technologies (Najiya et al., 2014).
Fluorescent Chemical Sensors
Chalcone derivatives have been utilized in the development of fluorescent chemical sensors for metal ions, exemplified by the creation of sensors for Fe3+ based on the blocking of intramolecular proton transfer. These sensors exhibit high sensitivity and selectivity for Fe3+, demonstrating the utility of chalcone derivatives in environmental monitoring and analytical chemistry. The ability to detect and quantify metal ions with such sensors is crucial for addressing environmental pollution and ensuring public health safety (Zhang et al., 2007).
Photoalignment Materials for Liquid Crystal Displays
The synthesis and evaluation of chalcone derivatives, including those with fluorinated phenyl groups, for use in photoalignment materials for liquid crystal displays (LCDs) underscore their significance in material science. These compounds facilitate the photoalignment of nematic liquid crystals, a key process in the manufacture of LCDs. The research indicates that the incorporation of fluorine atoms improves the photoalignment quality, suggesting the importance of these derivatives in advancing display technologies (Hegde et al., 2013).
特性
IUPAC Name |
(E)-3-(4-fluoroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c19-11-1-13-23-17-8-2-14(3-9-17)18(22)10-12-21-16-6-4-15(20)5-7-16/h2-10,12,21H,1,11,13H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAHPZRCGPFTCB-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)F)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)F)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2680785.png)
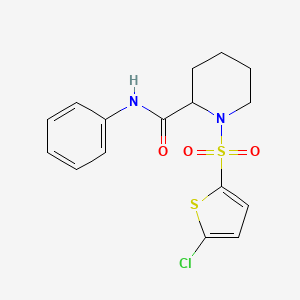

![9-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2680790.png)
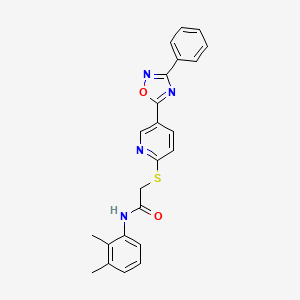
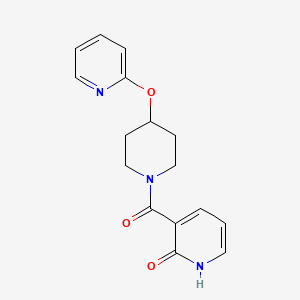

![2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid](/img/structure/B2680798.png)
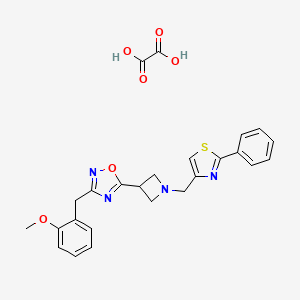
![N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2680800.png)
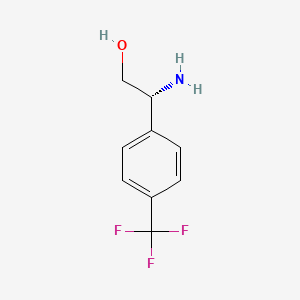
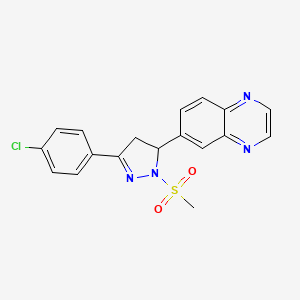
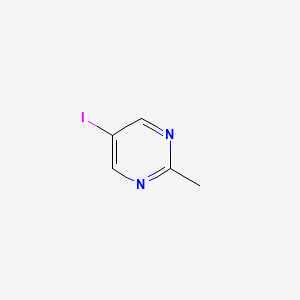
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2680804.png)
